3,4-Bis(benzyloxy)benzamide
Description
Contextualization within the Benzamide (B126) Class of Compounds
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. walshmedicalmedia.com This structural motif is a cornerstone in medicinal chemistry, as benzamide derivatives have demonstrated a wide spectrum of pharmacological activities. walshmedicalmedia.comresearchgate.net The amide group itself is a critical functional group in many biologically active molecules, known for its stability and ability to participate in hydrogen bonding. researchgate.netmdpi.com
The versatility of the benzamide scaffold allows for extensive modification. By introducing various substituents onto the phenyl ring or the amide nitrogen, chemists can fine-tune the molecule's electronic and steric properties, leading to a diverse array of biological effects. walshmedicalmedia.comvalpo.edu These modifications have led to the development of benzamide-containing compounds with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. walshmedicalmedia.commdpi.com
Significance of Dibenzyloxy Aromatic Scaffolds in Organic Synthesis
The presence of two benzyloxy groups on the aromatic ring of 3,4-Bis(benzyloxy)benzamide is a key feature that significantly influences its reactivity and utility in organic synthesis. Dibenzyloxy aromatic scaffolds are valuable intermediates in the synthesis of more complex molecules. The benzyl (B1604629) groups serve as effective protecting groups for the hydroxyl functionalities of the underlying catechol structure. This protection is crucial during multi-step syntheses, preventing unwanted side reactions of the hydroxyl groups while other parts of the molecule are being modified.
The benzyloxy groups can be selectively removed under specific reaction conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups at a later stage of the synthesis. nih.gov This strategic deprotection allows for the introduction of new functionalities or the formation of metal complexes. nih.gov Furthermore, the bulky nature of the benzyloxy groups can influence the stereochemistry of reactions occurring at nearby functional groups, providing a degree of steric control. The presence of these groups also impacts the solubility and crystallinity of the compound, which can be advantageous for purification processes.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily focused on its role as a precursor and building block in the synthesis of more complex and functionally diverse molecules. One significant area of investigation involves its use in the creation of ligands for metal complexes. For instance, it has been used as a precursor in the synthesis of N,N-bis[6-{3,4-bis(benzyloxy)-benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl)-amine, a ligand that forms stable complexes with ruthenium(II). nih.gov These types of complexes are of interest for their potential applications in catalysis and materials science.
Another research avenue explores the modification of the benzamide core to create novel compounds with potential biological activity. While direct studies on the biological effects of this compound are not extensively documented, its structural motifs are present in compounds investigated for various therapeutic purposes. The synthesis of derivatives often begins with the modification of its precursor, 3,4-bis(benzyloxy)benzoic acid, which can be prepared from 3,4-dibenzyloxybenzaldehyde. chemicalbook.comsigmaaldrich.com The resulting amide can then be further functionalized. These synthetic efforts are driven by the ongoing search for new therapeutic agents and functional materials.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C21H19NO3 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 95946-91-1 |
| Physical Form | Solid |
The synthesis of this compound itself typically starts from commercially available precursors. One common route involves the reaction of 3,4-bis(benzyloxy)benzoic acid with an aminating agent. nih.gov The benzoic acid precursor can be synthesized from 3,4-dibenzyloxybenzaldehyde, which in turn is prepared from protocatechualdehyde and benzyl chloride. chemicalbook.com
The following table outlines a general synthetic pathway to this compound.
| Starting Material | Reagent(s) | Product |
| Protocatechualdehyde | Benzyl chloride, K2CO3, DMF | 3,4-Dibenzyloxybenzaldehyde chemicalbook.com |
| 3,4-Dibenzyloxybenzaldehyde | Oxidizing agent | 3,4-Bis(benzyloxy)benzoic acid sigmaaldrich.com |
| 3,4-Bis(benzyloxy)benzoic acid | Aminating agent (e.g., with EDC.HCl, HOBt) | This compound nih.gov |
Structure
3D Structure
Properties
CAS No. |
95946-91-1 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3,4-bis(phenylmethoxy)benzamide |
InChI |
InChI=1S/C21H19NO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H2,22,23) |
InChI Key |
NZTHOAIPLLCGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways Involving 3,4 Bis Benzyloxy Benzamide
Elucidation of Amide Formation Mechanisms (e.g., Staudinger Ketene-Imine Cycloaddition)
The formation of amides, particularly the cyclic amides known as β-lactams, can be achieved through various synthetic routes. Among the most significant is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce a β-lactam. researchgate.netwikipedia.org This reaction is of substantial importance, especially in the synthesis of β-lactam antibiotics. wikipedia.org The mechanism is not a concerted pericyclic reaction but rather a stepwise process. acs.org
The reaction commences with a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbonyl carbon of the ketene. wikipedia.orgacs.orgorganic-chemistry.org This initial step is facilitated by electron-donating groups on the imine and results in the formation of a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a subsequent intramolecular ring closure to form the four-membered β-lactam ring. organic-chemistry.orgnih.gov This second step is described as a conrotatory electrocyclic ring closure. acs.orgacs.org
The stereochemical outcome of the Staudinger cycloaddition is determined by the competition between the direct ring closure of the zwitterionic intermediate and its potential isomerization. organic-chemistry.org The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, leading to a preference for trans-β-lactams. organic-chemistry.org
While direct studies on 3,4-bis(benzyloxy)benzamide formation via this method are not prevalent, the synthesis of related structures, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126), utilizes the Staudinger ketene-imine cycloaddition, highlighting its applicability to benzyloxy-functionalized aromatic systems. nih.gov In this synthesis, Schiff's bases derived from 4-(benzyloxy)-N′-(substituted benzylidene) benzohydrazide (B10538) react with chloroacetyl chloride (which forms a ketene in situ) to yield the final β-lactam product. nih.gov
Table 1: Key Steps in the Staudinger Ketene-Imine Cycloaddition Mechanism
| Step | Description | Influencing Factors |
|---|---|---|
| 1 | Nucleophilic attack of the imine nitrogen on the ketene's central carbon. | Electronic nature of imine substituents (electron-donating groups accelerate the reaction). wikipedia.org |
| 2 | Formation of a zwitterionic intermediate. | This intermediate is a key species that determines the final stereochemistry. acs.orgorganic-chemistry.org |
| 3 | Intramolecular ring closure (conrotatory electrocyclization). | Electronic effects of both ketene and imine substituents influence the rate and stereoselectivity (cis/trans). organic-chemistry.org |
| 4 | Formation of the β-lactam ring. | The final product is a four-membered cyclic amide. wikipedia.org |
Studies on Wittig Rearrangement in Benzyloxybenzamide Systems
The acs.orgorganic-chemistry.org-Wittig rearrangement is a significant transformation involving aryl benzyl (B1604629) ethers, which rearranges them into diarylmethanols under the influence of a strong base. mdpi.com This reaction has been effectively applied to benzyloxybenzamide systems, where the amide group acts as a promoter for the rearrangement. nih.gov Studies have shown that the N-butylamide group, in particular, facilitates the rearrangement of benzyloxy groups located at the ortho, meta, or para positions on the benzamide ring. nih.govacs.org The reaction typically involves deprotonation using an organolithium reagent like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov
The position of the benzyloxy group relative to the amide promoter has a profound impact on the efficiency and outcome of the Wittig rearrangement, demonstrating significant regioselectivity. nih.govacs.org Research on isomeric N-butyl benzyloxybenzamides has revealed a distinct pattern of reactivity. nih.gov Both ortho- and para-benzyloxybenzamides undergo the rearrangement to yield the corresponding diarylmethanols, whereas the meta-isomer is often recovered unchanged under similar conditions, indicating that the amide group is less effective at promoting rearrangement from the meta position. nih.gov
To directly compare the relative ease of rearrangement, a study was conducted on 2,4-bis(benzyloxy)benzamide. nih.gov When this substrate was treated with 3.3 equivalents of n-BuLi, the major product resulted from the rearrangement of the ortho-benzyloxy group, with only trace amounts of the product from para-group rearrangement being observed. nih.gov This finding clearly demonstrates that the amide group preferentially directs the rearrangement of the ortho-alkoxy group over the para-alkoxy group, establishing a clear regiochemical preference. nih.gov
Table 2: Regioselectivity in the Wittig Rearrangement of Isomeric Benzyloxy-N-Butylbenzamides
| Isomer Position | Reactivity with n-BuLi | Product | Reference |
|---|---|---|---|
| ortho | Readily undergoes rearrangement. | Diarylmethanol | nih.gov, acs.org |
| meta | Generally unreactive; starting material recovered. | No rearrangement | nih.gov, acs.org |
| para | Undergoes rearrangement, though less readily than ortho in competitive settings. | Diarylmethanol | nih.gov, acs.org |
| 2,4-bis(benzyloxy) | Preferential rearrangement of the ortho-benzyloxy group. | Mainly ortho-rearranged product. | nih.gov |
The mechanism of the acs.orgorganic-chemistry.org-Wittig rearrangement in aryl benzyl ethers is understood to proceed primarily through an anionic pathway. acs.org In the case of benzyloxybenzamides, the process is initiated by the deprotonation of the amide N-H, followed by ortho-lithiation directed by the amide group. A third equivalent of base then deprotonates the benzylic carbon. acs.org The resulting anionic intermediate is proposed to cyclize to a spiro-epoxide intermediate, which then collapses to form the final diarylmethanol product. acs.org
The electronic effect of the amide substituent and its position is critical for stabilizing the key anionic intermediates. For the ortho and para isomers, the negative charge in the spiro-epoxide intermediate can be stabilized on the amide nitrogen atom, which facilitates the reaction. acs.org However, for the meta-isomer, this mode of charge stabilization is not possible, which explains the observed lack of reactivity and lower yields for meta-systems. acs.org The N-butylbenzamide group is thus an effective promoter for this rearrangement in ortho and para systems because it enables the formation of these stabilized anionic intermediates. acs.org
The stereochemistry of the acs.orgorganic-chemistry.org-Wittig rearrangement is a key aspect of its synthetic utility. The reaction is known to proceed with a high degree of stereospecificity, generally involving retention of configuration at the migrating carbon center and inversion of configuration at the lithium-bearing carbanionic center. organic-chemistry.org
Efforts to control the stereochemical outcome have led to studies on asymmetric Wittig rearrangements. Diastereoselective rearrangements have been reported using chiral auxiliaries. acs.orgcapes.gov.br For instance, the Wittig rearrangement of an acyclic ortho-benzyloxy benzamide derived from the chiral amino acid phenylalanine was investigated. nih.govresearchgate.net This chiral amide underwent rearrangement upon treatment with an alkyllithium base, yielding the corresponding hydroxy amide product with a diastereomeric ratio of up to 68:32. nih.gov This result demonstrates that a chiral auxiliary attached to the amide can induce facial selectivity in the rearrangement, offering a pathway to enantiomerically enriched products, although the level of selectivity achieved can be modest. nih.govresearchgate.net
Exploration of Other Electrophilic and Nucleophilic Reactions at Amide Nitrogen
The amide nitrogen in benzyloxybenzamide systems possesses a lone pair of electrons and can participate in both nucleophilic and electrophilic reactions, depending on the specific structure and reaction conditions.
As a nucleophile, the nitrogen atom of an amide can attack various electrophiles. evitachem.com For example, it can participate in nucleophilic substitution reactions with reagents like alkyl halides, although this reactivity is generally lower than that of amines due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. evitachem.com
Conversely, the amide nitrogen can be the site of electrophilic attack, particularly when it is substituted with highly electronegative atoms. In systems like N-acyloxy-N-alkoxyamides, which are related to N-benzyloxybenzamides, the amide nitrogen becomes highly electrophilic. arkat-usa.orgpublish.csiro.au This enhanced electrophilicity is due to the presence of two oxygen atoms on the nitrogen, which significantly reduces the typical amide resonance stabilization and leads to a more pyramidal nitrogen atom. mdpi.com Such "anomeric amides" are susceptible to SN2-type reactions directly at the nitrogen center by a range of nucleophiles, including amines, azides, and hydroxides. arkat-usa.orgpublish.csiro.au This reactivity highlights that modification of the substituents on the amide nitrogen can dramatically alter its chemical behavior from nucleophilic to electrophilic.
Intramolecular Cyclization and Ring-Closure Reactions in Benzyloxybenzamide Systems
Benzyloxybenzamide systems and their derivatives can undergo various intramolecular cyclization and ring-closure reactions, often leading to the formation of heterocyclic structures. The specific outcome is dictated by the substitution pattern and the reaction conditions, with the principles of ring closure often explained by Baldwin's rules. libretexts.orgrsc.org
A notable example is the intramolecular cyclization of the diarylmethanol products obtained from the Wittig rearrangement of ortho-benzyloxy-N-butylbenzamides. nih.govmdpi.com These alcohol-amide intermediates are often unstable and can spontaneously cyclize with the loss of butylamine (B146782) to form 3-arylphthalides (dihydroisobenzofuranones). nih.govmdpi.com This process can be accelerated by heating in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com This reaction provides a useful synthetic route to the phthalide (B148349) core structure. mdpi.comresearchgate.net
In a related system, N-benzyloxy carbamates can undergo facile intramolecular cyclization. nih.gov When treated with a strong base like lithium hexamethyldisilazide (LHMDS), these compounds cyclize via the reaction of an internally generated carbon nucleophile with the carbamate (B1207046) carbonyl group to yield five- and six-membered protected cyclic hydroxamic acids in high yields. nih.gov This demonstrates another pathway for ring formation inherent to the benzyloxyamide structural motif. Furthermore, visible-light-induced intramolecular sp3 C–H oxidation of 2-alkyl-substituted benzamides has been developed as a method to synthesize functionalized iminoisobenzofurans, showcasing a modern approach to cyclization in these systems. rsc.org
Theoretical Basis of the HERON Reaction and Anomeric Amide Reactivity
The reactivity of certain N-substituted amides, a class to which this compound belongs, can be understood through the lens of anomeric effects and their influence on reaction pathways such as the HERON reaction. Anomeric amides are characterized by the presence of two heteroatoms bonded to the amide nitrogen, which leads to unique electronic and structural properties that deviate significantly from standard amide behavior. researchgate.net
The foundational concept of anomeric amide reactivity lies in the reduction of amide resonance and the pyramidalization of the amide nitrogen. In a typical amide, the nitrogen lone pair is delocalized into the carbonyl group, resulting in a planar geometry and a partial double bond character for the C-N bond. However, when two electronegative atoms are attached to the nitrogen, their inductive electron withdrawal diminishes this resonance stabilization. mdpi.com This leads to a more sp³-hybridized, pyramidal nitrogen atom. uni-muenchen.de This structural change is crucial as it positions the nitrogen lone pair for effective orbital overlap with the antibonding orbital (σ*) of the bond between the nitrogen and one of the heteroatom substituents (the N-X bond). This interaction, known as an anomeric effect, weakens the N-X bond. mdpi.com
The HERON (Heteroatom Rearrangement on Nitrogen) reaction is a direct consequence of these properties in suitably constituted anomeric amides. researchgate.netmdpi.com It is a concerted rearrangement where an anomerically destabilized substituent on the amide nitrogen migrates to the carbonyl carbon, accompanied by the cleavage of the amide C-N bond. researchgate.net This process is particularly favored when the migrating group is a poor leaving group. mdpi.com
Computational studies, primarily using Density Functional Theory (DFT), have provided a robust theoretical framework for understanding the HERON reaction and anomeric amide reactivity. These calculations have elucidated the geometric and energetic factors that govern these transformations. For instance, DFT calculations on model anomeric amides have quantified the reduction in resonance energy and the degree of nitrogen pyramidalization upon heteroatom substitution. mdpi.com
Table 1: Calculated Resonance Energies and Amidicities of Model Amides This table presents data from computational studies on model amide structures to illustrate the effect of heteroatom substitution on amide resonance.
| Compound | Method | Resonance Energy (kcal/mol) | Amdicity (%) | Reference |
| N,N-dimethylacetamide | B3LYP/6-31G(d) | -22.7 | 100 | mdpi.com |
| N-methoxy-N-methylacetamide | B3LYP/6-31G(d) | -16.0 | 70 | mdpi.com |
| N,N-dimethoxyacetamide | B3LYP/6-31G(d) | -11.8 | 52 | mdpi.com |
| Data sourced from computational analyses illustrating the decrease in resonance stabilization with increased heteroatom substitution on the amide nitrogen. |
The theoretical basis for the HERON reaction is further supported by the analysis of the transition states involved. For a HERON reaction to occur, there is an anomeric destabilization of the N-X bond, where X is the migrating group. The reaction proceeds through a transition state where the migrating group bridges the amide nitrogen and carbon. researchgate.net The feasibility and rate of the HERON reaction are influenced by the nature of the substituents on the amide. For example, in N-acyloxy-N-alkoxyamides, the reaction involves the migration of the alkoxy group to the carbonyl carbon. researchgate.net
While direct mechanistic studies on this compound in the context of the HERON reaction are not extensively documented in the literature, the reactivity of structurally similar compounds provides valuable insights. For instance, studies on N-acyloxy-N-alkoxybenzamides have shown that these anomeric amides undergo SN2 reactions at the amide nitrogen. uni-muenchen.de The reaction of N-methylaniline with a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides showed a strong correlation of the bimolecular rate constants with Hammett σ constants, supporting a charge-separated SN2 transition state.
Table 2: Kinetic Data for the Reaction of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides with N-methylaniline This table highlights the influence of electronic effects on the reactivity of anomeric amides, a principle applicable to understanding the potential reactivity of this compound.
| para-substituent (on benzoyloxy) | Hammett σ | k₂ (M⁻¹s⁻¹) at 298 K | Reference |
| OMe | -0.27 | 0.0013 | |
| Me | -0.17 | 0.0021 | |
| H | 0 | 0.0045 | |
| Cl | 0.23 | 0.011 | |
| NO₂ | 0.78 | 0.13 | |
| This data illustrates the sensitivity of the reaction rate to the electronic nature of the substituents, a key aspect of anomeric amide reactivity. |
Advanced Spectroscopic and Structural Characterization of 3,4 Bis Benzyloxy Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of atoms within the 3,4-bis(benzyloxy)benzamide framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
While a dedicated ¹H-NMR spectrum for this compound is not detailed in the surveyed literature, data from its precursor, 3,4-bis(benzyloxy)benzoic acid, offers valuable predictive information. For the acid precursor, the benzylic protons (Bn-CH₂) appear as singlets around 5.21 and 5.25 ppm. The aromatic protons of the benzyl (B1604629) groups typically resonate in the multiplet region between 7.30 and 7.53 ppm. The protons on the central benzoyl ring appear at distinct chemical shifts: H5 as a doublet at 7.15 ppm, H2 as a doublet at 7.63 ppm, and H6 as a doublet of doublets at 7.67 ppm electronicsandbooks.com.
For this compound, one would expect a similar pattern for the aromatic and benzylic protons. Key additional signals would be the resonances for the amide (-CONH₂) protons, which would likely appear as broad singlets in the downfield region of the spectrum.
Table 1: Representative ¹H-NMR Data for Related Compounds
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 3,4-Bis(benzyloxy)benzoic acid | Bn-CH₂ | 5.21, 5.25 | s | electronicsandbooks.com |
| Bn-Ph | 7.30-7.53 | m | electronicsandbooks.com | |
| H5 | 7.15 | d | electronicsandbooks.com | |
| H2 | 7.63 | d | electronicsandbooks.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Specific ¹³C-NMR data for this compound is not available. However, analysis of related benzamide (B126) derivatives provides a basis for expected chemical shifts. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield. The carbons of the two benzyloxy groups and the central aromatic ring would have distinct resonances, which can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₂₁H₁₉NO₃, corresponding to a molecular weight of 333.38 g/mol evitachem.com.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides. In ESI-MS analysis, this compound would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other cations present in the solvent. For instance, complex derivatives containing this moiety have been characterized by ESI-MS, confirming the stability of the structure under these conditions nih.govacs.org.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, several key absorption bands would be anticipated.
The IR spectrum of the precursor, 3,4-bis(phenylmethoxy)benzoyl chloride, shows a strong carbonyl (C=O) stretching band at 1739 cm⁻¹. The corresponding acid shows this band at 1687 cm⁻¹ electronicsandbooks.com. For the final amide product, the C=O stretch (Amide I band) is expected to appear in the region of 1630-1680 cm⁻¹. Other important vibrations include the N-H stretching of the primary amide, which typically appears as two bands in the 3100-3500 cm⁻¹ region, and the N-H bending (Amide II band) around 1590-1650 cm⁻¹. The C-O stretching of the ether linkages would be observed in the 1000-1300 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region electronicsandbooks.com.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | 3100-3500 (two bands) | |
| Aromatic C-H | Stretch | ~3030 | |
| Aliphatic C-H | Stretch | 2850-3000 | |
| Amide C=O | Stretch (Amide I) | 1630-1680 | electronicsandbooks.com |
| Amide N-H | Bend (Amide II) | 1590-1650 | |
| Aromatic C=C | Stretch | 1450-1600 | electronicsandbooks.com |
X-ray Crystallography for Three-Dimensional Structural Elucidation
A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, crystallographic studies on complex derivatives and other benzamides provide a framework for predicting its solid-state behavior nih.govamazonaws.com.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be significantly influenced by various non-covalent interactions. The primary amide group is a potent hydrogen-bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust hydrogen-bonded networks, such as dimers or chains, that are common in benzamide structures amazonaws.com.
Furthermore, the molecule contains three aromatic rings, making it a candidate for significant π-π stacking interactions. These interactions, where the electron-rich π systems of the aromatic rings align, play a crucial role in the stabilization of the crystal lattice. In the crystal structure of a related ruthenium complex, intramolecular π-π interactions between catechol moieties were observed, suggesting that the benzyloxy groups in this compound could engage in similar stabilizing arrangements nih.govacs.org.
Identification of Isomeric Forms and Conformations in Metal Complexes
The ability of this compound derivatives to act as ligands in coordination chemistry allows for the formation of metal complexes with distinct isomeric and conformational properties. The specific geometry and coordination mode of the ligand can lead to different spatial arrangements of the atoms, resulting in isomerism.
A notable example involves a derivative, N,N-bis[6-{3,4-bis(benzyloxy)-benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl)-amine, referred to as (Bn₂Cat)₂-TPA or L1. This ligand forms a stable ruthenium(II) complex, [RuCl(L1)]PF₆. nih.gov The structural analysis of its debenzylated analogue complex, [RuCl(L2)]Cl (where L2 is N,N-bis[6-{3,4-(dihydroxy)benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl)amine), provides significant insight into the potential for isomerism. nih.gov
X-ray crystallographic analysis of the [RuCl(L2)]Cl complex revealed the presence of two distinct isomers within the crystal structure. nih.gov These isomers differ in the orientation of one of the catechol moieties derived from the debenzylated benzamide group. nih.gov This type of isomerism, where molecules have the same chemical formula and bonds but different spatial arrangements, is critical in understanding the structure-property relationships of coordination compounds. libretexts.org
Table 1: Isomeric and Conformational Details of a Ruthenium Complex of a this compound Derivative
| Feature | Observation | Reference |
|---|---|---|
| Complex Studied | [RuCl(L2)]Cl (deprotected analogue of the [RuCl(L1)]PF₆ complex) | nih.gov |
| Isomers in Solid State | Two isomers identified via X-ray crystallography. | nih.gov |
| Basis of Isomerism | Differing orientation of one catechol moiety. | nih.gov |
| Conformation in Solution | A single isomer is observed in DMSO-d₆ solution. | nih.gov |
| Reason for Selectivity | Stabilization by an intramolecular hydrogen-bonding network. | nih.gov |
| Ligand Coordination | Pentadentate, involving the TPA moiety and one amide oxygen. | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Molecular Orbitals
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for probing the electronic structure of molecules like this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light. tanta.edu.eg
For this compound, the primary chromophores are the benzene (B151609) rings and the amide functional group. The electronic transitions observed in the UV-Vis spectrum are typically of two main types:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. These transitions are generally high in intensity. ubbcluj.rofaccts.de
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions. ubbcluj.rofaccts.de
The UV-Vis spectrum of a molecule is influenced by its molecular environment. For instance, the polarity of the solvent can shift the absorption maxima to longer (red shift) or shorter (blue shift) wavelengths, a phenomenon known as solvatochromism. researchgate.net
In the context of metal complexes, UV-Vis spectroscopy is invaluable for monitoring complex formation and characterizing the resulting electronic structure. When a ligand like a this compound derivative coordinates to a metal ion, its electronic properties are perturbed, leading to changes in the UV-Vis spectrum. New absorption bands may appear, including:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.
d-d transitions: In complexes of transition metals, electrons can be excited between d-orbitals of the metal center. ethz.ch
The UV-Vis spectrum of the ruthenium complex precursor, [RuCl(L1)]PF₆, where L1 is the N,N-bis[6-{3,4-bis(benzyloxy)-benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl)-amine ligand, was used to characterize the complex. nih.gov Upon complexation with a Cu(II) ion, the deprotected analogue complex (2) showed distinct changes in its UV-Vis spectrum, confirming the formation of a new binuclear Ru(II)-Cu(II) species. nih.gov Analysis of the spectral data, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of specific electronic transitions to the observed absorption bands and provides a deeper understanding of the molecular orbitals involved. faccts.demdpi.com
Table 2: Representative Electronic Transitions in Benzamide Derivatives and Their Metal Complexes
| Compound Type | Transition Type | Typical Wavelength Region | Involved Orbitals | Reference |
|---|---|---|---|---|
| Aromatic Amide | π → π* | 200-300 nm | π orbitals of benzene rings and amide C=O | tanta.edu.egubbcluj.ro |
| Aromatic Amide | n → π* | >250 nm | Non-bonding orbitals of O and N atoms | tanta.edu.egubbcluj.ro |
| Transition Metal Complex | Charge Transfer (MLCT/LMCT) | Visible Region | Metal d-orbitals and Ligand π/π* orbitals | nih.govethz.ch |
Computational Chemistry and Theoretical Studies on 3,4 Bis Benzyloxy Benzamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energy, electron distribution, and other electronic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized geometries and electronic properties of various molecules, including benzamide (B126) derivatives. rjptonline.orgnih.gov The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to calculate the system's energy, simplifying the more complex wavefunction-based approaches.
For 3,4-Bis(benzyloxy)benzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to find the molecule's most stable three-dimensional conformation. rjptonline.org This process, known as geometry optimization, involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system until a stable structure, or minimum on the potential energy surface, is found. researchgate.netstackexchange.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties.
Illustrative Data Table: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| Bond Length | C-N | 1.36 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | O=C-N | 122.5° |
| Bond Angle | C-O-CH2 | 117.8° |
| Dihedral Angle | C(ring)-C(ring)-C=O | 15.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
For this compound, analysis of the FMOs would reveal the distribution of electron density in these key orbitals. The HOMO is likely to be localized on the electron-rich benzamide ring and the oxygen atoms of the benzyloxy groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic system, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net For benzamide itself, the energy gap has been calculated to be around 5.65 eV. rjptonline.org
Illustrative Data Table: FMO Energies
| Parameter | Energy (eV) (Illustrative) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime target for electrophiles and a hydrogen bond acceptor. Positive potentials would be expected around the amide hydrogens, indicating their susceptibility to nucleophilic attack. tandfonline.com
The dual descriptor is a more advanced reactivity indicator derived from conceptual DFT. It helps to simultaneously identify regions of a molecule that are prone to donating and accepting electrons, making it particularly useful for understanding reactions where both processes occur. researchgate.net A positive value for the dual descriptor indicates a site is favorable for nucleophilic attack, while a negative value points to a site susceptible to electrophilic attack. This analysis provides a more nuanced view of reactivity than MEP alone. researchgate.net
Illustrative Data Table: MEP and Reactivity Descriptor Values
| Parameter | Location | Value (a.u.) (Illustrative) | Reactivity Indication |
|---|---|---|---|
| MEP Minimum (Vmin) | Carbonyl Oxygen (O) | -0.055 | Electrophilic Attack Site |
| MEP Maximum (Vmax) | Amide Hydrogens (H) | +0.040 | Nucleophilic Attack Site |
| Dual Descriptor (f(2)(r)) | Carbonyl Carbon (C) | +0.012 | Nucleophilic Attack Site |
| Dual Descriptor (f(2)(r)) | Aromatic Ring | -0.008 | Electrophilic Attack Site |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions. fu-berlin.de
For a flexible molecule like this compound, which has several rotatable bonds (particularly in the benzyloxy side chains), MD simulations can explore its conformational landscape. tandfonline.com By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability and flexibility of different parts of the molecule. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. jppres.comunair.ac.idarchivepp.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design and optimization of lead compounds in drug discovery. nih.gov
In the context of this compound, if a series of related analogues with known biological activities were available, a QSAR study could be performed. researchgate.net This would involve calculating various molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that links these descriptors to the observed activity. jppres.com The resulting QSAR equation would highlight which properties are most important for activity, providing a roadmap for designing more potent derivatives of this compound. mdpi.com
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the kinetic barrier to a reaction. researchgate.net
Theoretical studies could be applied to understand potential reactions involving this compound, such as its synthesis or hydrolysis. cdnsciencepub.com For instance, DFT calculations can be used to model the step-by-step pathway of a reaction, calculating the energies of all species involved. nih.gov The structure of the transition state can be located and confirmed by the presence of a single imaginary frequency in a vibrational analysis. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Combining tools like the dual descriptor with MEP can further rationalize the reaction pathway by explaining how covalent and electrostatic interactions guide the reactants toward the transition state geometry. researchgate.net
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A cornerstone of computational chemistry is its ability to predict spectroscopic properties, which can then be validated against experimental data. This correlation is crucial for confirming the computed molecular structure and understanding its vibrational modes. Density Functional Theory (DFT) is a widely employed method for such predictions due to its balance of accuracy and computational efficiency.
For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the ground state geometry and compute the vibrational frequencies. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) spectra.
The characteristic vibrational modes of this compound would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and various vibrations associated with the aromatic rings and the benzyloxy substituents. For instance, the amide I band, primarily associated with the C=O stretching vibration, is a strong and sharp peak in the IR spectrum and is sensitive to the local molecular environment, including hydrogen bonding. nih.gov
The table below presents a hypothetical correlation between experimental and DFT-calculated vibrational frequencies for key functional groups in this compound, based on typical values observed for similar benzamide derivatives. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected Experimental Frequency (cm⁻¹) | Illustrative Calculated (DFT/B3LYP) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| N-H Stretch | -NH₂ | ~3400-3200 | ~3450 (asymmetric), ~3350 (symmetric) | Stretching vibration of the amide N-H bonds. |
| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | ~3080 | Stretching of C-H bonds on the benzene (B151609) rings. |
| C-H Stretch (Aliphatic) | -CH₂- | ~2950-2850 | ~2930 | Stretching of C-H bonds in the benzyl (B1604629) methylene (B1212753) groups. |
| Amide I (C=O Stretch) | -C=O | ~1680-1650 | ~1665 | Primarily C=O stretching, sensitive to hydrogen bonding. |
| Amide II | N-H bend, C-N stretch | ~1620-1580 | ~1600 | Coupled N-H in-plane bending and C-N stretching. |
| C=C Stretch (Aromatic) | Ar C=C | ~1600-1450 | ~1585, ~1490, ~1455 | In-plane stretching of the aromatic rings. |
| C-O Stretch (Ether) | Ar-O-CH₂ | ~1250-1200 | ~1240 | Asymmetric stretching of the ether linkage. |
The agreement between the scaled theoretical frequencies and the experimental values would provide confidence in the accuracy of the computed molecular geometry and electronic structure. Discrepancies can often be attributed to intermolecular interactions in the solid state, which are not always fully captured in gas-phase calculations unless specific models for the crystalline environment are employed. researchgate.net
Computational Analysis of Intermolecular and Intramolecular Interactions
The crystal packing and macroscopic properties of a molecular solid are governed by the intricate network of intermolecular and intramolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role. These can be computationally investigated using methods such as Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the interaction energies of molecular dimers extracted from a predicted crystal structure. mdpi.com
Intramolecular Interactions: The conformation of the this compound molecule is determined by the rotational barriers around several single bonds. The orientation of the benzyloxy groups relative to the central benzamide core and the planarity of the amide group are key conformational features. While significant intramolecular hydrogen bonding is not anticipated in the most stable conformer, weak C-H···O interactions may exist between the methylene protons of the benzyl groups and the oxygen atoms of the adjacent benzyloxy group or the carbonyl oxygen.
Intermolecular Interactions: In the solid state, this compound molecules are expected to self-assemble through a combination of hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The primary amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular N-H···O=C hydrogen bonds, which are a dominant feature in the crystal structures of most primary benzamides. These interactions often lead to the formation of dimeric or catemeric synthons. nih.gov
π-π Stacking: The molecule contains three aromatic rings (the central benzamide ring and two benzyl rings), providing ample opportunity for π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. The presence of the bulky benzyloxy groups will influence the specific geometry of these stacking interactions.
Computational methods can be used to quantify the energies of these different interactions. The table below provides illustrative interaction energies for different types of non-covalent interactions that would be expected in a crystal of this compound, based on data from analogous systems. The energies are typically calculated for molecular pairs in geometries that mimic those found in a crystal lattice. mdpi.comnih.gov
| Interaction Type | Interacting Groups | Illustrative Calculated Interaction Energy (kcal/mol) | Description |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | -5 to -8 | Strong, directional interaction forming primary structural motifs. |
| π-π Stacking (Parallel-displaced) | Aromatic Ring ··· Aromatic Ring | -2 to -4 | Attractive interaction between the electron clouds of adjacent aromatic rings. |
| π-π Stacking (T-shaped) | Aromatic Ring ··· Aromatic Ring | -1 to -3 | Interaction between the edge of one aromatic ring and the face of another. |
| C-H···π Interaction | C-H ··· Aromatic Ring | -0.5 to -1.5 | Weak hydrogen bond-like interaction involving a C-H bond and a π-system. |
| Dispersion Interactions | Overall Molecule | Significant contribution to the total lattice energy. | Ubiquitous attractive forces arising from temporary fluctuations in electron density. |
The interplay of these various attractive forces, in conjunction with steric repulsion from the bulky benzyloxy groups, will ultimately determine the most stable crystal packing arrangement for this compound. A thorough computational analysis would involve crystal structure prediction methods to identify low-energy polymorphs and then a detailed examination of the non-covalent interactions within each predicted structure.
Applications and Research Perspectives in Chemical Science
Role as Versatile Synthetic Intermediates and Precursors
The strategic placement of benzyl (B1604629) ether protecting groups on the catechol framework makes 3,4-Bis(benzyloxy)benzamide a stable, yet readily deprotectable, precursor. This stability is crucial for its use in multi-step syntheses where the unprotected catechol hydroxyls would otherwise interfere with subsequent chemical transformations.
The protected catechol structure of this compound is an ideal starting point for the synthesis of complex natural products. Depsides, which are polyketides composed of two or more ester-linked hydroxybenzoic acid units, are a prominent class of such compounds. nih.gov The synthesis of these molecules often requires the selective protection of hydroxyl groups to control the esterification process between the constituent aromatic rings. jddtonline.infojddtonline.info The benzyloxy groups in this compound provide this necessary protection, which can be removed in later synthetic stages to yield the final natural product. Jaboticabin, a depside with anti-inflammatory properties found in the jaboticaba fruit, is an example of a natural product whose synthesis could conceptually utilize such a protected 3,4-dihydroxybenzoic acid precursor. nih.gov
Furthermore, the related compound 3,4-bis(benzyloxy)benzaldehyde is a key intermediate in the synthesis of γ-alkylidenebutenolides. These structures are present in a wide array of bioactive natural products. Research has demonstrated a stereocontrolled, one-pot reaction to synthesize (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, a direct precursor to this class of compounds. This highlights the utility of the 3,4-bis(benzyloxy)phenyl motif as a foundational building block for complex heterocyclic systems.
The deprotected form of this compound, 3,4-dihydroxybenzamide (B1582264), is a catechol-containing monomer that holds significant promise for materials science. Catechol groups are well-known for their strong adhesive properties, inspired by mussel foot proteins, and their ability to form crosslinked networks. researchgate.netnih.gov
Polymers incorporating catechol moieties exhibit enhanced thermal stability and antioxidation performance. rsc.org Research into polyamide-derived copolymers containing catechol, amine, and amide residues demonstrates that these functional groups act synergistically to enable strong underwater adhesion. researchgate.netnih.gov The amide group, present in 3,4-dihydroxybenzamide, can participate in hydrogen bonding, further stabilizing the polymer matrix. rsc.org Therefore, this compound represents a valuable precursor for creating functional monomers used in the synthesis of advanced adhesive, coating, and biomedical polymers. mdpi.comacs.org The benzyloxy groups allow for controlled polymerization before deprotection unmasks the reactive catechol units for adhesion or crosslinking. mdpi.com
In the realm of nanomaterials, the catechol moiety is a powerful tool for driving the self-assembly of supramolecular structures through metal-ion coordination. nih.gov By deprotecting this compound, the resulting 3,4-dihydroxybenzamide can be used to form coordination complexes with various metal ions, leading to the creation of functional nano-assemblies like vesicles or capsules. nih.gov
Scaffold Design in Medicinal Chemistry and Ligand Development
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. walshmedicalmedia.com The this compound structure combines this important scaffold with benzyloxy groups that can modulate the molecule's physicochemical properties and interactions with biological targets.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzamide core itself is a common pharmacophoric element, providing a rigid framework with a hydrogen bond donor (N-H) and acceptor (C=O). nih.govresearchgate.net The aromatic ring can engage in π-π stacking or hydrophobic interactions.
The benzyloxy groups of this compound add significant hydrophobic character and can participate in specific interactions within a protein's binding pocket. A detailed structure-activity relationship (SAR) study on novel benzyloxy benzamide derivatives identified them as potent neuroprotective agents for treating ischemic stroke. nih.gov In this context, the benzyloxy groups are key components of the pharmacophore responsible for binding to the target protein-protein interaction site. nih.gov The strategic placement of these groups is crucial for achieving high binding affinity and biological activity. acs.org
| Pharmacophoric Feature | Structural Component of this compound | Potential Molecular Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen bonding with protein backbone or side chains |
| Hydrogen Bond Donor | Amide Nitrogen (N-H) | Hydrogen bonding with protein backbone or side chains |
| Aromatic Ring | Central Benzene (B151609) Ring | π-π stacking, hydrophobic interactions |
| Hydrophobic Groups | Two Benzyl Groups | Hydrophobic interactions, van der Waals forces |
| Hydrogen Bond Acceptor (Ether) | Two Ether Oxygens | Weak hydrogen bonding |
Upon removal of the benzyl protecting groups, this compound is converted to 3,4-dihydroxybenzamide. This molecule contains a catechol moiety, which is an exceptionally efficient bidentate chelating agent for a wide range of metal ions, including biologically relevant ions like iron(III) and copper(II). researchgate.netnih.gov The design of molecules for metal chelation is important in treating diseases of metal overload and in the development of metal-based drugs and contrast agents. Studies on 3,4-dihydroxybenzoic acid derivatives confirm their ability to form stable, hexa-coordinated complexes with iron(III). researchgate.netnih.gov
The strong and geometrically well-defined coordination of catechols to metal ions also makes them ideal building blocks for supramolecular chemistry. rsc.org Catechol-containing ligands can self-assemble in the presence of metal ions to form complex, higher-order structures such as helicates, tetrahedra, and vesicles. rsc.orgresearchgate.net The amide functionality can further direct the assembly process through intermolecular hydrogen bonding. mdpi.com Thus, this compound is a precursor to a ligand that can be employed in the bottom-up construction of sophisticated supramolecular architectures.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For benzamide-based compounds, SAR studies have shown that the nature and position of substituents on the aromatic ring are critical for potency and selectivity. nih.govacs.orgnih.gov
For instance, in a series of benzamide derivatives designed as acetylcholinesterase inhibitors, the position of a side chain on the benzamide ring markedly influenced the inhibitory activity and selectivity. nih.gov Similarly, SAR studies on benzyloxy benzamide derivatives as neuroprotective agents revealed that modifications to the benzyloxy portion of the molecule had a significant impact on their efficacy. nih.gov The size, electronics, and hydrophobicity of the substituents at the 3- and 4-positions of the benzamide ring dictate how the molecule fits into its target binding site and can be fine-tuned to optimize drug-like properties. acs.orgunc.edu this compound thus represents a specific point in a broad chemical space that can be systematically explored to develop novel therapeutic agents.
| Compound Class | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Benzyloxy Benzamide Derivatives | PSD95-nNOS Protein-Protein Interaction | The benzyloxy groups are crucial for activity, providing key hydrophobic interactions. | nih.gov |
| Benzamide/Picolinamide Derivatives | Acetylcholinesterase (AChE) | The substitution position of the side chain on the aromatic ring markedly influences inhibitory activity and selectivity. | nih.gov |
| Benzamide Derivatives | Mycobacterium tuberculosis QcrB | Potency is highly dependent on the size and electronic nature of substituents at the C-5 position of the benzamide core. | acs.org |
| Sulfamoyl Benzamidothiazoles | NF-κB Activation | A bis-substituted phenyl group was found to be necessary for biological activity. | nih.gov |
Emerging Research Directions and Future Challenges in the Chemical Science of this compound
The landscape of chemical synthesis is continually evolving, driven by the demand for more efficient, selective, and sustainable methods. For a molecule such as this compound, which holds potential in various research domains, these advancements are pivotal. Emerging research is not only focused on novel synthetic routes but also on the integration of modern technologies to accelerate discovery and development. This section explores the forefront of research concerning chiral benzyloxybenzamides, novel reaction pathways, and the application of automation and flow chemistry.
Development of Asymmetric Synthesis Routes for Chiral Benzyloxybenzamides
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While this compound itself is achiral, the broader class of benzyloxybenzamides can possess chirality, often in the form of atropisomerism, where rotation around a single bond is restricted. The development of asymmetric routes to access single enantiomers of chiral benzyloxybenzamides is a significant area of research.
One promising approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary can be removed. For benzyloxybenzamides, a chiral amine could be used in the amidation step, or a chiral group could be attached to the benzene ring prior to the key bond-forming reaction. This strategy offers a reliable method for controlling stereochemistry.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have been successfully applied to the enantioselective synthesis of axially chiral benzamides. For instance, organocatalysts bearing amino and urea (B33335) functionalities have been used to catalyze the electrophilic bromination of 3-hydroxybenzamides, leading to axially chiral products with moderate to good enantioselectivities. This methodology could potentially be adapted for benzyloxybenzamide substrates.
Enzymatic resolution represents another viable strategy. Enzymes, such as lipases, can selectively acylate or deacylate one enantiomer in a racemic mixture, allowing for the separation of the two. This method is particularly attractive due to the high enantioselectivity of enzymes and the mild reaction conditions. For chiral benzyloxybenzamides, an enzymatic kinetic resolution could be employed to isolate a single enantiomer from a racemic mixture.
Below is a table summarizing potential asymmetric synthesis strategies for chiral benzyloxybenzamides:
| Strategy | Description | Potential Application to Benzyloxybenzamides |
| Chiral Auxiliaries | A temporary chiral group directs the stereoselective formation of a new chiral center. | A chiral amine could be used in the final amidation step, or a chiral auxiliary could be attached to the aromatic ring. |
| Organocatalysis | Small organic molecules catalyze reactions enantioselectively. | Bifunctional organocatalysts could be used to create axially chiral benzyloxybenzamides through reactions like asymmetric halogenation. |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer in a racemic mixture. | Lipases or other hydrolases could be used to resolve a racemic mixture of a chiral benzyloxybenzamide derivative. |
Exploration of Novel Reaction Pathways and Catalytic Methods
Traditional methods for amide bond formation often require harsh conditions or the use of stoichiometric coupling reagents, which can generate significant waste. Modern research is focused on developing more efficient and sustainable catalytic methods.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of amides. Palladium-catalyzed reactions, for example, have been developed for the direct aminocarbonylation of aryl halides, offering a direct route to benzamides. Similarly, copper-catalyzed C-H amidation allows for the formation of C-N bonds by directly functionalizing a C-H bond, a highly atom-economical approach. Rhodium-catalyzed C-H amination has also been shown to be effective for the synthesis of substituted benzamides. These methods could provide novel and more direct routes to this compound and its derivatives, potentially starting from more readily available precursors.
The development of new amide bond forming reagents that are more efficient and generate less waste is another active area of research. These reagents often work under milder conditions and are compatible with a wider range of functional groups.
A table of modern catalytic methods for benzamide synthesis is provided below:
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium | Aminocarbonylation, C-N Cross-Coupling | High efficiency, broad substrate scope. |
| Copper | C-H Amidation, Oxidative Amidation | High atom economy, use of readily available starting materials. |
| Rhodium | C-H Amination | Direct functionalization of C-H bonds, high selectivity. |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Screening
The integration of continuous flow chemistry and automated synthesis platforms is transforming the way chemical research is conducted. These technologies offer significant advantages in terms of reaction control, safety, scalability, and the ability to rapidly generate libraries of compounds for screening.
Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of this compound, a flow process could enable safer handling of reagents and better control over the reaction, potentially leading to a more efficient and scalable synthesis. Several studies have demonstrated the successful synthesis of amides using continuous flow reactors, highlighting the potential of this technology. digitellinc.comrsc.orgrsc.org
Automated synthesis platforms and robotics can be used to perform a large number of reactions in parallel, which is ideal for creating libraries of related compounds for high-throughput screening. nih.govsynplechem.com By combining automated synthesis with flow chemistry, it is possible to rapidly synthesize and screen a large number of benzyloxybenzamide derivatives for desired biological or material properties. This high-throughput approach can significantly accelerate the discovery of new lead compounds.
The data generated from high-throughput synthesis and screening can be substantial. The integration of data analysis and machine learning algorithms can help to identify structure-activity relationships and guide the design of new and improved molecules.
The benefits of integrating modern technologies in the synthesis and screening of benzyloxybenzamides are summarized in the table below:
| Technology | Key Advantages | Application in Benzyloxybenzamide Research |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, improved yields. digitellinc.comrsc.orgrsc.org | Development of efficient and scalable synthetic routes to this compound and its analogs. |
| Automation & Robotics | High-throughput synthesis, rapid library generation, reduced manual labor. nih.govsynplechem.com | Creation of diverse libraries of benzyloxybenzamides for biological or materials screening. |
| High-Throughput Screening | Rapid screening of large compound libraries for desired properties. | Accelerated discovery of new benzyloxybenzamide-based compounds with valuable applications. |
Q & A
Q. What are the common synthetic routes for preparing 3,4-Bis(benzyloxy)benzamide?
The compound is typically synthesized via condensation of 3,4-bis(benzyloxy)benzoic acid with amines. For example:
- Step 1 : React 3,4-bis(benzyloxy)benzoic acid with coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) to activate the carboxyl group.
- Step 2 : Add a primary or secondary amine (e.g., 1,5-diaminopentane) under reflux conditions to form the amide bond.
- Step 3 : Purify the product via column chromatography or recrystallization. Yields range from 75% to 99% depending on reaction optimization .
Q. How is the purity and identity of this compound confirmed in synthesized samples?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : NMR peaks at δ 166.9 (carbonyl) and δ 128–152 (aromatic carbons) confirm structural integrity .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., 334.36 g/mol for intermediates) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with optimized elution protocols .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound derivatives?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
- Catalyst Use : Triethylamine (TEA) or sodium pivalate improves coupling efficiency in amidation reactions .
- Temperature Control : Reflux at 80–100°C minimizes side reactions like hydrolysis .
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) resolves byproducts .
Q. How should researchers address discrepancies in reported mutagenicity data for anomeric amide derivatives like this compound?
- Ames Testing : Evidence shows lower mutagenicity for this compound compared to other anomeric amides. However, conflicting results may arise from differences in bacterial strains (e.g., Salmonella typhimurium TA98 vs. TA100) or metabolic activation systems .
- Mitigation : Repeat assays under standardized OECD Guidelines (e.g., pre-incubation method) and compare with structurally similar controls (e.g., benzyl chloride) .
Q. What are the critical considerations for handling and storing this compound to ensure stability and safety?
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Avoid exposure to moisture, as hygroscopicity may alter crystallinity .
- Safety Protocols : Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity. DSC data indicate thermal decomposition >150°C, requiring inert atmospheres (N) during heating .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal per EPA guidelines .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in spectroscopic data for this compound derivatives?
- Cross-Validation : Compare NMR shifts with published spectra of analogous compounds (e.g., 3,4-dimethoxybenzamide derivatives) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regioselectivity .
- Batch Reproducibility : Ensure consistent reaction conditions (e.g., stoichiometry, solvent purity) to minimize variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
